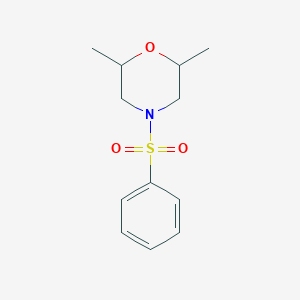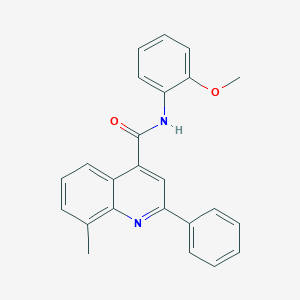![molecular formula C22H14FN5O B495222 2-(4-fluorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one](/img/structure/B495222.png)
2-(4-fluorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-fluorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including neuroprotective and anti-inflammatory properties . The unique structure of this compound, which includes a fluorophenyl group and a triazolo-pyrimidine core, makes it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 7-(4-fluorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolo-pyrimidine core through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
7-(4-fluorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including the treatment of conditions like Alzheimer’s disease and Parkinson’s disease.
作用机制
The mechanism of action of 7-(4-fluorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
相似化合物的比较
Similar compounds to 7-(4-fluorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one include:
Flualprazolam: A triazolo-benzodiazepine with sedative and hypnotic effects.
Flunitrazolam: Another triazolo-benzodiazepine known for its potent hypnotic and sedative properties.
Triazolo-pyrimidine hybrids: Compounds with similar core structures that exhibit neuroprotective and anti-inflammatory activities.
The uniqueness of 7-(4-fluorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one lies in its specific structural features and the combination of pharmacological activities it exhibits, making it a valuable compound for further research and development.
属性
分子式 |
C22H14FN5O |
|---|---|
分子量 |
383.4g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one |
InChI |
InChI=1S/C22H14FN5O/c23-14-8-5-13(6-9-14)17-16-10-7-12-3-1-2-4-15(12)19(16)25-20-18(17)21(29)28-11-24-27-22(28)26-20/h1-6,8-9,11H,7,10H2,(H,25,26,27) |
InChI 键 |
ZPKDJXACLJIATK-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=C(N=C2C4=CC=CC=C41)N=C5NN=CN5C3=O)C6=CC=C(C=C6)F |
规范 SMILES |
C1CC2=C(C3=C(N=C2C4=CC=CC=C41)N=C5NN=CN5C3=O)C6=CC=C(C=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(4-METHYLPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B495144.png)

![3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B495146.png)
![2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole](/img/structure/B495147.png)
![1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B495151.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B495152.png)
![N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B495153.png)
![1-benzyl-2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B495155.png)
![2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B495156.png)
![2-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL](/img/structure/B495157.png)
![2-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL](/img/structure/B495159.png)
![2-({1-[2-(2-methylphenoxy)ethyl]-1h-1,3-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B495162.png)
